molecular formula C16H26N2O B11687584 1,1-Diisobutyl-3-(P-tolyl)urea

1,1-Diisobutyl-3-(P-tolyl)urea

Cat. No.: B11687584
M. Wt: 262.39 g/mol
InChI Key: HTWIMOHZFBUVFG-UHFFFAOYSA-N
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Description

1,1-Diisobutyl-3-(P-tolyl)urea is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.398 g/mol . It is a urea derivative that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diisobutyl-3-(P-tolyl)urea typically involves the reaction of isobutylamine with P-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Diisobutyl-3-(P-tolyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diisobutyl-3-(P-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1-Diisobutyl-3-(P-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diisobutyl-3-(P-tolyl)urea is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications in scientific research and industry .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3-(4-methylphenyl)-1,1-bis(2-methylpropyl)urea

InChI

InChI=1S/C16H26N2O/c1-12(2)10-18(11-13(3)4)16(19)17-15-8-6-14(5)7-9-15/h6-9,12-13H,10-11H2,1-5H3,(H,17,19)

InChI Key

HTWIMOHZFBUVFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C

Origin of Product

United States

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